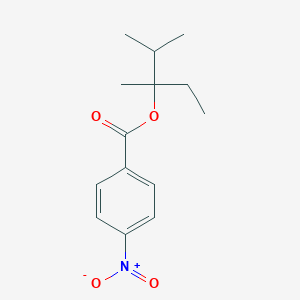
2,3-Dimethylpentan-3-yl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylpentan-3-yl 4-nitrobenzoate is an organic compound with the molecular formula C₁₄H₁₉NO₄ It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,3-dimethylpentan-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpentan-3-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,3-dimethylpentan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylpentan-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Nucleophilic Addition: The ester group can react with nucleophiles such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Nucleophilic Addition: Grignard reagents (e.g., methylmagnesium bromide).
Major Products Formed
Reduction: 2,3-Dimethylpentan-3-yl 4-aminobenzoate.
Hydrolysis: 4-nitrobenzoic acid and 2,3-dimethylpentan-3-ol.
Nucleophilic Addition: Tertiary alcohols.
Aplicaciones Científicas De Investigación
2,3-Dimethylpentan-3-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylpentan-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release 4-nitrobenzoic acid and 2,3-dimethylpentan-3-ol. The released 4-nitrobenzoic acid can then participate in various biochemical pathways, exerting its effects through interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylpentan-3-yl 3,5-dinitrobenzoate: Similar structure but with additional nitro groups, leading to different chemical properties and reactivity.
2,2-Dimethylpentan-3-yl dithiocarbonates: Different functional groups, resulting in distinct applications and mechanisms of action.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential use in drug development highlight its significance in scientific research .
Propiedades
Número CAS |
55705-67-4 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
2,3-dimethylpentan-3-yl 4-nitrobenzoate |
InChI |
InChI=1S/C14H19NO4/c1-5-14(4,10(2)3)19-13(16)11-6-8-12(9-7-11)15(17)18/h6-10H,5H2,1-4H3 |
Clave InChI |
XXABLVUBIHSPHJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C)C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















